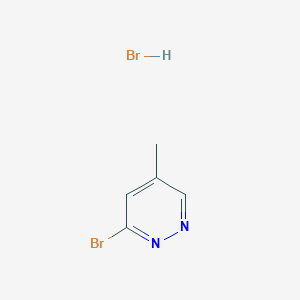

3-Bromo-5-methylpyridazine hydrobromide

Description

3-Bromo-5-methylpyridazine hydrobromide is a brominated pyridazine derivative used as a pharmaceutical intermediate. Key properties include:

- CAS Number: 1257854-82-2

- Molecular Formula: Presumed to be C₅H₆BrN₂·HBr (based on structural analysis; lists "H₂O," likely a documentation error) .

- Molecular Weight: Estimated ~269.93 g/mol (calculated from C₅H₅BrN₂ + HBr).

- Appearance: Powder or liquid form, 98% purity .

- Applications: Utilized in organic synthesis for drug development due to its reactive bromine substituent and pyridazine core .

Properties

Molecular Formula |

C5H6Br2N2 |

|---|---|

Molecular Weight |

253.92 g/mol |

IUPAC Name |

3-bromo-5-methylpyridazine;hydrobromide |

InChI |

InChI=1S/C5H5BrN2.BrH/c1-4-2-5(6)8-7-3-4;/h2-3H,1H3;1H |

InChI Key |

GANAJYAQUWXWJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1)Br.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylpyridazine hydrobromide typically involves the bromination of 5-methylpyridazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of more efficient brominating agents and solvents that are easier to handle and dispose of. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylpyridazine hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form various substituted pyridazine derivatives.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Various substituted pyridazine derivatives.

Oxidation Reactions: Carboxylic acids or aldehydes.

Reduction Reactions: Dihydropyridazine derivatives.

Scientific Research Applications

3-Bromo-5-methylpyridazine hydrobromide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylpyridazine hydrobromide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-bromo-5-methylpyridazine hydrobromide with structurally related brominated heterocycles:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Substituents | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1257854-82-2 | C₅H₆BrN₂·HBr | ~269.93 | Pyridazine | 3-Bromo, 5-Methyl | Pharmaceutical intermediates |

| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.02 | Pyridine | 2-Bromo, 3-Methyl | Organic synthesis intermediate |

| 3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | 188.02 | Pyridine | 3-Bromo, 5-Methoxy | Agrochemical intermediates |

| Pyridine hydrobromide | 18820-82-1 | C₅H₆BrN | 160.01 | Pyridine | Hydrobromide salt | Catalyst, reagent |

| 3-Bromo-6-isopropylpyridazine hydrobromide | 1373223-56-3 | C₇H₁₀Br₂N₂ | 298.98 | Pyridazine | 3-Bromo, 6-Isopropyl | Research chemical |

Key Observations :

- Heterocycle Differences : Pyridazine (two adjacent nitrogen atoms) in the target compound vs. pyridine (one nitrogen) in others. Pyridazines are more electron-deficient, enhancing reactivity in cross-coupling reactions .

- Salt Forms : Hydrobromide salts (e.g., pyridine hydrobromide) improve solubility in polar solvents compared to neutral brominated analogs .

Pharmacological and Industrial Relevance

- This compound : Preferred in antiretroviral drug synthesis due to pyridazine's metabolic stability .

- Pyridine hydrobromide : Widely used as a catalyst in esterification reactions, leveraging its acidic properties .

- 3-Bromo-6-isopropylpyridazine hydrobromide : The bulky isopropyl group enhances lipid solubility, making it suitable for CNS-targeting drug candidates .

Research Findings and Discrepancies

- Documentation Errors : lists the molecular formula of this compound as H₂O, which is inconsistent with its structure. This is likely a typographical error .

- Synthetic Advantages: Pyridazine derivatives generally exhibit higher reactivity in palladium-catalyzed reactions compared to pyridines, as noted in cross-coupling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.